Muristerone a

概要

説明

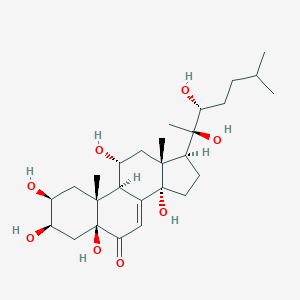

ムリステロンAは、カラダーナ植物であるヒルガオ属のイポメア・カロニクチオンに自然に存在するフィトエクジソン化合物です。 分子式はC27H44O8、分子量は496.6 g/molの多価ヒドロキシ化ステロイドです 。 ムリステロンAは、昆虫の発達、特にウルトラスパイラクルやエクジソン受容体などの核ホルモン受容体の仲介における役割で知られています .

準備方法

ムリステロンAは、様々な合成経路によって調製することができます。一般的な方法の1つは、カラダーナ植物からの抽出です。 この化合物は、ピリジン、メタノール、エタノールに可溶です 。 工業的な製造方法では、通常、有機溶媒と特定の反応条件を用いて、この化合物を単離し精製します .

化学反応の分析

ムリステロンAは、酸化、還元、置換などのいくつかのタイプの化学反応を受けます。 これらの反応で使用される一般的な試薬には、ピリジン、メタノール、エタノールがあります 。これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化反応では、ムリステロンAの様々なヒドロキシ化誘導体が生成される可能性があります .

科学研究への応用

ムリステロンAは、幅広い科学研究に応用されています。化学では、様々な有機合成反応の試薬として使用されます。生物学では、昆虫の発達と変態の研究に重要な役割を果たします。 医学では、ムリステロンAは、エクジソン誘導性システムにおける遺伝子発現を誘導するために使用されており、これは遺伝子機能と調節を研究するために貴重です 。 さらに、遺伝子組み換え植物や動物の生産において、産業的に応用されています .

科学的研究の応用

Muristerone A has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it plays a crucial role in the study of insect development and metamorphosis. In medicine, this compound is used to induce gene expression in ecdysone-inducible systems, which are valuable for studying gene function and regulation . Additionally, it has applications in the industry for the production of genetically engineered plants and animals .

作用機序

類似化合物との比較

ムリステロンAは、エクジソンやポナステロンAなどの他のフィトエクジステロイドに似ています。 エクジステロイド受容体アゴニストとしての高い効力は、独特です 。 他の類似化合物としては、20-ヒドロキシエクジソンやイノコステロンがあり、これらは昆虫の発達に役割を果たしますが、分子構造と特定の生物学的活性は異なります .

生物活性

Muristerone A, a synthetic analog of the insect molting hormone ecdysone, has garnered attention for its significant biological activities, particularly in the context of gene expression modulation and neurobiological effects. This article explores the various biological activities of this compound, supported by data tables and relevant case studies.

This compound (C27H44O6) functions primarily as an inducer of ecdysone-inducible gene expression systems in mammalian cells and transgenic animals. Its mechanism involves binding to the ecdysteroid receptor complex, which consists of the Ecdysone Receptor (EcR) and Ultraspiracle protein (USP). Upon binding, this compound activates transcription of target genes, thereby influencing various cellular processes such as growth and differentiation .

Biological Activities

- Gene Expression Induction

- Neurotrophic Effects

- Antioxidant Properties

Table 1: Summary of Biological Activities of this compound

Case Study: Neurotrophic Effects

In a study conducted by researchers at MD Anderson Cancer Center, human dermal fibroblasts were genetically engineered to express NGF under the control of an ecdysone-inducible system. Upon treatment with this compound, a significant increase in NGF release was observed, indicating its potential role in promoting neuronal health and regeneration .

Case Study: Gene Expression Control

This compound has been utilized in various experimental setups to manipulate gene expression. For instance, in a study involving transgenic mice, administration of this compound led to controlled expression of therapeutic genes, demonstrating its utility in gene therapy approaches .

特性

IUPAC Name |

(2S,3R,5S,9R,10R,11R,13R,14S,17S)-17-[(2R,3R)-2,3-dihydroxy-6-methylheptan-2-yl]-2,3,5,11,14-pentahydroxy-10,13-dimethyl-1,2,3,4,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O8/c1-14(2)6-7-20(31)25(5,33)19-8-9-26(34)15-10-21(32)27(35)13-17(29)16(28)11-24(27,4)22(15)18(30)12-23(19,26)3/h10,14,16-20,22,28-31,33-35H,6-9,11-13H2,1-5H3/t16-,17+,18+,19-,20+,22+,23+,24+,25+,26+,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRJUYAVTHIEHAI-LHBNDURVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(C(C)(C1CCC2(C1(CC(C3C2=CC(=O)C4(C3(CC(C(C4)O)O)C)O)O)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC[C@H]([C@@](C)([C@H]1CC[C@@]2([C@@]1(C[C@H]([C@H]3C2=CC(=O)[C@]4([C@@]3(C[C@@H]([C@@H](C4)O)O)C)O)O)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40959583 | |

| Record name | 2,3,5,11,14,20,22-Heptahydroxycholest-7-en-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40959583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38778-30-2 | |

| Record name | Muristerone A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038778302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,5,11,14,20,22-Heptahydroxycholest-7-en-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40959583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。